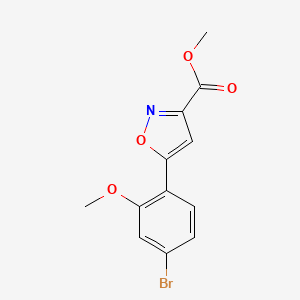
Methyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, making it a unique derivative of isoxazole.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
Methyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of a base such as triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common reagents.
Major Products Formed
Substitution Reactions: Products include various substituted isoxazoles depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Ester Hydrolysis: The major product is 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid.
科学研究应用
Methyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Methyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- Methyl 5-(4-Bromophenyl)isoxazole-4-carboxylate
- Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(2,4-Dimethylphenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and methoxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, differentiating it from other similar compounds.
属性
分子式 |
C12H10BrNO4 |
|---|---|
分子量 |
312.12 g/mol |
IUPAC 名称 |
methyl 5-(4-bromo-2-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-16-10-5-7(13)3-4-8(10)11-6-9(14-18-11)12(15)17-2/h3-6H,1-2H3 |
InChI 键 |
NQAREOKZACIGLA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)Br)C2=CC(=NO2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


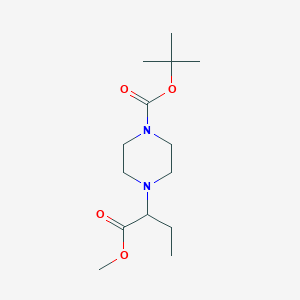
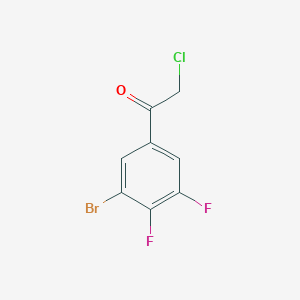


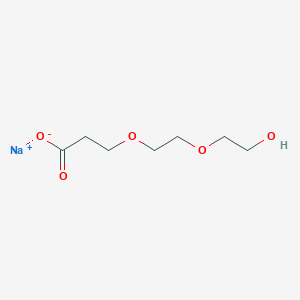

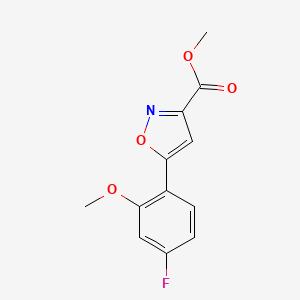

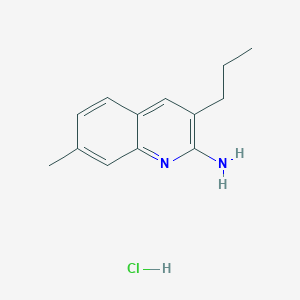
![7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13718349.png)


![tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate](/img/structure/B13718371.png)

